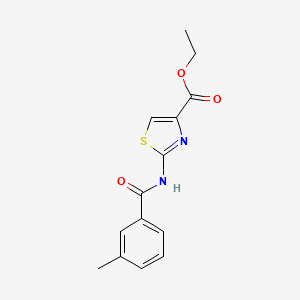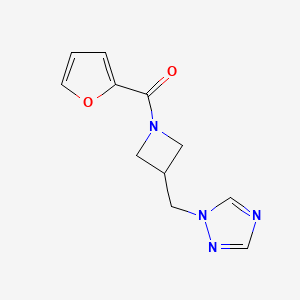
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the azetidinone class of compounds and has been studied for its ability to modulate various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . These findings suggest that our compound could be explored for its efficacy in inhibiting cancer cell growth.
Antimicrobial and Antifungal Applications
The triazole ring is known for its broad biological activities, including antimicrobial and antifungal effects . This makes the compound a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Antiviral Properties
Triazole derivatives have been identified as potential antiviral agents. They have been used in the synthesis of compounds active against various viruses, including influenza A and herpes simplex virus type 1 (HSV-1) . Research into the antiviral applications of our compound could contribute to the development of new treatments for viral infections.
Agrochemical Research
The unique structure of triazole compounds allows them to be used in agrochemistry. They can serve as the basis for developing new agrochemicals, such as pesticides or herbicides, which could improve crop protection and yield .
Material Chemistry
In material chemistry, triazole derivatives can be utilized as photostabilizers, dyes, or anticorrosives . Investigating the compound in this context could lead to the creation of new materials with enhanced properties.
Pharmacological Enhancements
Due to their ability to form non-covalent bonds with enzymes and receptors, triazole derivatives can be incorporated into drug candidates to enhance their pharmacological profile . This includes improving drug solubility, stability, and efficacy.
Antituberculosis Activity
Research has shown that triazole derivatives can be effective against tuberculosis. Compounds containing the triazole moiety have been evaluated for their activity against the mycobacterium tuberculosis strain H37Rv . This suggests potential applications of our compound in the treatment of tuberculosis.
Anti-Inflammatory and Analgesic Effects
Triazole derivatives are also known for their anti-inflammatory and analgesic properties . This opens up possibilities for the compound to be used in the development of new anti-inflammatory drugs or pain relievers.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to interact with various enzymes and receptors, including carbonic anhydrase and HDAC2 .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of cyp-450 . The carbonyl group in the compound could potentially form hydrogen bonds, enhancing its interaction with its targets .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in dmso and dmf, as seen in similar compounds , can influence its absorption and distribution in the body.
Result of Action
1,2,4-triazole derivatives have been associated with diverse pharmacological activities such as analgesic, antiasthematic, diuretic, antihypertensive, and antiinflammatory properties .
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-2-1-3-17-10)14-4-9(5-14)6-15-8-12-7-13-15/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIVMMXYVMNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)
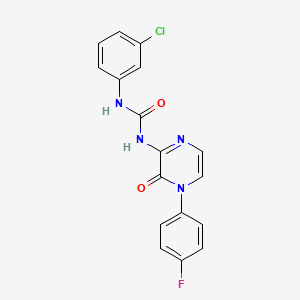

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane](/img/structure/B2996710.png)

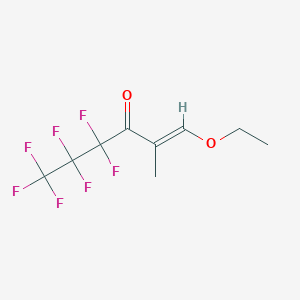
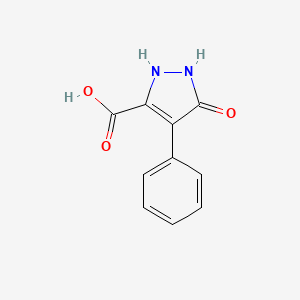
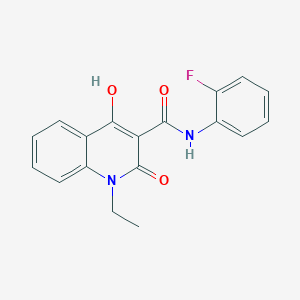
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
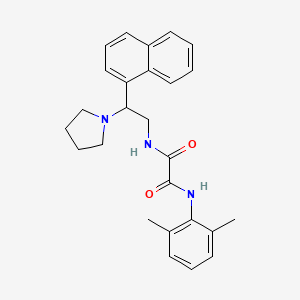

![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)
